molecular formula C12H13N3O3 B13872908 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile

Cat. No.: B13872908
M. Wt: 247.25 g/mol
InChI Key: NPUDCMRCXCUAAV-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzene ring substituted with a nitro group and a nitrile group

Preparation Methods

The synthesis of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloromethyl-2-nitrobenzonitrile with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The morpholine ring can be oxidized under specific conditions to form N-oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar compounds include:

4-(Morpholin-4-ylmethyl)-2-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, nitrile group, and morpholine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-2-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O3/c13-8-11-2-1-10(7-12(11)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2

InChI Key

NPUDCMRCXCUAAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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